Cyanomethoxypyrimidine

regioselective synthesis O-alkylation N-alkylation

Specify Cyanomethoxypyrimidine (CAS 1849272-26-9) to secure the O-alkylated isomer essential for reproducible regioselective synthesis. This scaffold uniquely directs HMPT-based alkylations to the cyanomethoxy product, avoiding the N3-pyrimidinone contaminant common in dioxane/THF conditions. Its cyano group enables exclusive amidine and amidoxime pharmacophore construction—pathways unavailable to methoxy-only analogs. A 1.45-fold CDK2 potency advantage (IC50 0.11 μM) and patented role in 4,6-dianilino-pyrimidine tyrosine kinase inhibitors make it critical for oncology SAR. Do not accept generic pyrimidines; verify exact CAS identity to ensure scaffold-specific reactivity.

Molecular Formula C6H5N3O
Molecular Weight 135.126
CAS No. 1849272-26-9
Cat. No. B2368215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanomethoxypyrimidine
CAS1849272-26-9
Molecular FormulaC6H5N3O
Molecular Weight135.126
Structural Identifiers
SMILESC1=CN=C(N=C1)OCC#N
InChIInChI=1S/C6H5N3O/c7-2-5-10-6-8-3-1-4-9-6/h1,3-4H,5H2
InChIKeyNTZCHHGNCVIJLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Cyanomethoxypyrimidine CAS 1849272-26-9 Technical Overview: Pyrimidine Intermediate Procurement Guide


Cyanomethoxypyrimidine (CAS 1849272-26-9), also designated as 2-(Pyrimidin-2-yloxy)acetonitrile, is a heterocyclic building block consisting of a pyrimidine core bearing a cyanomethoxy substituent [1]. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals, with reported applications in cross-coupling reactions and nucleophilic substitutions [1]. The compound is commercially available from multiple suppliers under varying purity grades and stock statuses .

Cyanomethoxypyrimidine 1849272-26-9: Why Generic Pyrimidine Substitution Introduces Procurement Risk


Substitution of cyanomethoxypyrimidine with generic pyrimidine analogs introduces significant risk in synthetic route fidelity. The cyanomethoxy substituent confers distinct regioselective reactivity patterns that cannot be replicated by unsubstituted pyrimidines or analogs bearing alternative functional groups [1]. In alkylation studies of related pyrimidine scaffolds, reaction outcomes diverge sharply between O-alkylated versus N3-alkylated products based on solvent conditions, with hexamethyltriamidophosphate favoring the cyanomethoxypyrimidine scaffold and dioxane or tetrahydrofuran yielding the pyrimidinone isomer [1]. The cyano group itself participates in downstream transformations, reacting with ammonia and hydroxylamine to form amidines and amidoximes—pathways unavailable to methoxy-only analogs [2]. These scaffold-specific reaction manifolds underscore the necessity of verifying exact CAS registry identity during procurement.

Cyanomethoxypyrimidine 1849272-26-9 Comparative Evidence: Quantitative Differentiation vs. Closest Analogs


Regioselective Alkylation: O-Alkylation vs. N3-Alkylation Differentiation in Cyanomethoxypyrimidine Scaffold Formation

The cyanomethoxypyrimidine scaffold exhibits solvent-dependent regioselectivity during alkylation of 4-hydroxy-6-methyl-2-methylthiopyrimidine with chloroacetonitrile. In hexamethyltriamidophosphate (HMPT), alkylation occurs exclusively on the oxygen atom, forming 6-methyl-2-methylthio-4-cyanomethoxypyrimidine. In contrast, in dioxane or tetrahydrofuran, alkylation occurs on the N3-atom, yielding 6-methyl-2-methylthio-3-cyanomethyl-4-pyrimidone as the alternative product [1].

regioselective synthesis O-alkylation N-alkylation

Divergent Nucleophilic Reactivity: Cyano Group Participation Differentiates Cyanomethoxypyrimidine from N-Alkylated Isomers

The O-isomer (6-methyl-2-methylthio-4-cyanomethoxypyrimidine) reacts via its cyano group with ammonia and hydroxylamine to yield an amidine and an amidoxime, respectively. Notably, the O-isomer does not react with primary or secondary amines under these conditions. In contrast, the N3-isomer (6-methyl-2-methylthio-3-cyanomethylpyrimidinone-4) forms imidazo[1,2-a]pyrimidinones-5 with ammonia and primary amines, and yields 2-amino-6-methyl-3-cyanomethylpyrimidinones-4 with secondary amines [1].

nucleophilic addition cyano group reactivity amidine formation

Cell Cycle Inhibitory Activity: Pyrimidine Scaffold Containing Cyanomethoxy Substituent Demonstrates Antiproliferative Efficacy

Pyrimidine derivatives containing alkoxy substituents including cyanomethoxy demonstrate cell cycle inhibitory activity. A representative cyanomethoxy-substituted pyrimidine derivative (Example 25) exhibited an IC50 of 0.11 μM against CDK2 in vitro, compared to a reference compound with IC50 of 0.16 μM, representing a 1.45-fold improvement in potency [1]. The pyrimidine core bearing cyanomethoxy substitution contributes to binding interactions with kinase active sites.

CDK inhibition cell cycle arrest antiproliferative

O- vs. N-Alkylation Yield Outcomes: Solvent Selection Determines Cyanomethoxypyrimidine Scaffold Accessibility

In alkylation of 4-hydroxy-6-methyl-2-methylthiopyrimidine with chloroacetonitrile, the choice of solvent exclusively determines the product formed. Hexamethyltriamidophosphate (HMPT) produces the O-alkylated 6-methyl-2-methylthio-4-cyanomethoxypyrimidine scaffold, whereas dioxane or tetrahydrofuran yields the N3-alkylated 6-methyl-2-methylthio-3-cyanomethyl-4-pyrimidone [1]. No mixed products were reported under these conditions, indicating complete regioselectivity.

alkylation yield solvent optimization O-alkylation selectivity

Cyano Group Transformation Outcomes: Cyanomethoxypyrimidine Derivative Enables Amidine/Amidoxime Synthesis

The cyano group of 6-methyl-2-methylthio-4-cyanomethoxypyrimidine (O-isomer) undergoes nucleophilic addition with ammonia to form an amidine and with hydroxylamine to form an amidoxime. The N3-isomer under identical hydroxylamine treatment yields either an amidoxime or an imidazo[1,2-a]pyrimidinone-5 depending on reaction temperature, while ammonia yields imidazo[1,2-a]pyrimidinones-5 exclusively [1].

cyano group functionalization amidine synthesis amidoxime formation

Kinase Inhibitor Scaffold Activity: Cyanomethoxy Substituent Contributes to CDK Inhibitory Potency in Pyrimidine Series

In a series of 2,4-diaminopyrimidine derivatives bearing 4-alkoxy substituents, the cyanomethoxy-substituted compound demonstrated CDK2 inhibitory activity with an IC50 of 0.11 μM, representing 1.45-fold improved potency compared to the reference compound (IC50 = 0.16 μM) [1]. The cyanomethoxy group contributes to ATP-binding pocket interactions. Related pyrimidine scaffolds with cyano-containing substituents have also shown potent kinase inhibition, with some cyanomethoxy-containing compounds achieving nanomolar potency in cAMP accumulation assays (e.g., GPR17 IC50 = 19 nM) [2].

kinase inhibition CDK2 ATP-competitive

Cyanomethoxypyrimidine CAS 1849272-26-9: Validated Application Scenarios for Research and Industrial Procurement


Regioselective O-Alkylation Route Development Requiring Cyanomethoxypyrimidine Scaffold

Synthetic laboratories developing O-alkylated pyrimidine scaffolds for pharmaceutical intermediates require cyanomethoxypyrimidine as the desired product of regioselective alkylation. The exclusive formation of this scaffold in HMPT solvent—contrasting with N3-alkylated product formation in dioxane or THF [1]—necessitates procurement of the correctly synthesized O-isomer or implementation of HMPT-based synthetic protocols. Researchers optimizing alkylation conditions for pyrimidine-based building blocks should specify the O-alkylated cyanomethoxypyrimidine scaffold to avoid isomer contamination that would compromise downstream reactivity.

Amidine and Amidoxime Synthesis via Cyano Group Functionalization

Medicinal chemistry programs requiring amidine or amidoxime functional groups can leverage the distinct reactivity of the cyanomethoxypyrimidine scaffold's cyano group. Unlike N-alkylated isomers that undergo ring-forming transformations to imidazo[1,2-a]pyrimidinones, the O-isomer preserves the cyano group for nucleophilic addition with ammonia and hydroxylamine [2]. This divergent reactivity makes cyanomethoxypyrimidine the preferred intermediate for synthesizing linear amidine and amidoxime derivatives, which serve as important pharmacophores in drug discovery.

CDK Inhibitor Lead Optimization and Structure-Activity Relationship Studies

Oncology drug discovery programs targeting cyclin-dependent kinases (CDKs) can utilize cyanomethoxypyrimidine as a core scaffold for structure-activity relationship (SAR) exploration. The cyanomethoxy-substituted pyrimidine derivatives demonstrate improved CDK2 inhibitory potency (IC50 = 0.11 μM) compared to reference compounds (IC50 = 0.16 μM), representing a 1.45-fold enhancement [3]. This potency advantage supports the selection of cyanomethoxy-substituted pyrimidines over alternative alkoxy-substituted analogs in lead optimization campaigns focused on cell cycle arrest mechanisms.

Tyrosine Kinase Inhibitor Development Programs

Pharmaceutical research groups developing tyrosine kinase inhibitors can employ cyanomethoxypyrimidine as a building block for synthesizing 4,6-dianilino-pyrimidine derivatives, where cyanomethoxy is explicitly claimed as a substituent option for the pyrimidine core [4]. These compounds have demonstrated utility in producing anti-proliferative effects and anti-cancer activity in warm-blooded animals. Procurement of cyanomethoxypyrimidine enables synthesis of these patented kinase inhibitor scaffolds without the need for de novo construction of the cyanomethoxy-substituted pyrimidine core.

Quote Request

Request a Quote for Cyanomethoxypyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.